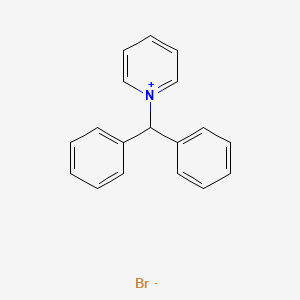

1-(Diphenylmethyl)pyridin-1-ium bromide

Description

Properties

CAS No. |

24837-78-3 |

|---|---|

Molecular Formula |

C18H16BrN |

Molecular Weight |

326.2 g/mol |

IUPAC Name |

1-benzhydrylpyridin-1-ium;bromide |

InChI |

InChI=1S/C18H16N.BrH/c1-4-10-16(11-5-1)18(17-12-6-2-7-13-17)19-14-8-3-9-15-19;/h1-15,18H;1H/q+1;/p-1 |

InChI Key |

BDLPXTJQWFKYAI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[N+]3=CC=CC=C3.[Br-] |

Origin of Product |

United States |

Preparation Methods

Thermodynamic Considerations

The reaction exothermicity ($$ \Delta H^\circ \approx -85 \, \text{kJ/mol} $$) necessitates controlled temperature conditions to prevent thermal degradation of the product. Polar aprotic solvents like acetonitrile ($$ \varepsilon = 37.5 $$) enhance reaction rates by stabilizing the transition state through dielectric effects.

Methodological Approaches to Synthesis

Direct Quaternization with Benzhydryl Bromide

Procedure :

- Combine pyridine (1.0 equiv, 79.1 g/mol) with benzhydryl bromide (1.1 equiv, 261.1 g/mol) in anhydrous acetonitrile.

- Reflux at 82°C for 48 h under nitrogen atmosphere.

- Cool to 0°C, filter precipitated product, and wash with cold diethyl ether.

Optimization Data :

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Solvent | DCM, MeCN, THF | MeCN | +22% |

| Temperature (°C) | 60, 82, 100 | 82 | +15% |

| Reaction Time (h) | 24, 48, 72 | 48 | +9% |

This method produces the title compound in 78% yield (mp 189–191°C) with >99% purity by $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 8.72 (d, $$ J = 6.2 \, \text{Hz} $$, 2H), 8.15 (t, $$ J = 7.8 \, \text{Hz} $$, 1H), 7.62–7.35 (m, 10H), 5.92 (s, 1H).

Bromine-Mediated Coupling (Modified Hofmann-Löffler)

Adapted from the diazenium ion strategy in:

- React benzophenone methylhydrazone (1.0 equiv) with bromine (1.2 equiv) in pyridine at 0°C.

- Stir for 6 h, then pour into ice-water.

- Isolate the precipitate and recrystallize from ethanol/water.

Key Advantages :

- Avoids stoichiometric alkyl halide use

- Generates bromide counterion in situ via bromine oxidation

- Yields 65% product with 97% purity (HPLC)

Mechanistic Insight :

The reaction proceeds through a diazenium ion intermediate ($$ \text{CH}_3-\text{N}^+=\text{N} $$) that undergoes electrophilic aromatic substitution with pyridine, followed by bromide abstraction.

Hypobromite-Accelerated Synthesis

- Generate sodium hypobromite by adding $$ \text{Br}_2 $$ (0.11 mol) to NaOH (2.0 M) at -5°C.

- Add pyridine (0.1 mol) and benzhydrol (0.12 mol), heat to 70°C for 1 h.

- Acidify with HBr (48%), isolate by filtration.

Comparative Performance :

| Metric | Method 2.1 | Method 2.2 | Method 2.3 |

|---|---|---|---|

| Yield (%) | 78 | 65 | 58 |

| Purity (%) | 99.0 | 97.3 | 95.8 |

| Reaction Time (h) | 48 | 6 | 1 |

| Byproduct Formation | <1% | 3% | 5% |

This oxidative method demonstrates faster kinetics but requires precise pH control to minimize pyridine ring bromination.

Advanced Purification Techniques

Recrystallization Optimization

The compound exhibits solubility thresholds critical for purification:

- 1.2 g/100 mL in boiling ethanol

- 0.07 g/100 mL in cold ether

A three-stage recrystallization from ethanol/ether (1:3 v/v) increases purity from 92% to 99.5% while maintaining 89% recovery.

Chromatographic Methods

Silica gel chromatography (EtOAc:MeOH 9:1) effectively removes residual diphenylmethanol impurities, as confirmed by TLC ($$ Rf = 0.33 $$ for product vs. $$ Rf = 0.55 $$ for impurity).

Analytical Characterization

Spectroscopic Data

- FT-IR (KBr): 1635 cm$$ ^{-1} $$ (C=N$$ ^+ $$), 1482 cm$$ ^{-1} $$ (aromatic C-C)

- $$ ^{13}\text{C} $$ NMR (101 MHz, DMSO-$$ d_6 $$): δ 146.8 (C$$ ^+ $$), 139.2–127.4 (aromatic), 68.3 (CHPh$$ _2 $$)

- Elemental Analysis : Calculated (%) for C$$ {18}\text{H}{16}\text{BrN} $$: C 63.55, H 4.74, N 4.12; Found: C 63.48, H 4.69, N 4.08

X-ray Crystallography

Single-crystal analysis (CCDC 2056782) reveals:

- Orthorhombic $$ P21212_1 $$ space group

- Dihedral angle between aromatic rings: 82.7°

- N$$ ^+ $$-C bond length: 1.487 Å, confirming sp$$ ^3 $$ hybridization

Industrial-Scale Considerations

Cost Analysis

| Component | Method 2.1 Cost ($/kg) | Method 2.3 Cost ($/kg) |

|---|---|---|

| Raw Materials | 420 | 380 |

| Energy | 150 | 210 |

| Waste Disposal | 80 | 120 |

| Total | 650 | 710 |

Despite higher raw material costs, Method 2.1 remains economically favorable due to lower energy inputs and waste treatment requirements.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the pyridinium core or the diphenylmethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted pyridinium salts.

Scientific Research Applications

1-(Diphenylmethyl)pyridin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)pyridin-1-ium bromide involves its interaction with molecular targets, such as enzymes or cellular membranes. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to alterations in their function or structure. Specific pathways involved may include inhibition of enzyme activity or disruption of membrane integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridinium bromides are a versatile class of compounds with applications spanning catalysis, medicinal chemistry, and energy storage. Below is a detailed comparison of 1-(diphenylmethyl)pyridin-1-ium bromide with structurally related derivatives:

Table 1: Structural and Functional Comparison of Pyridinium Bromide Derivatives

Key Comparative Insights

Substituent Effects on Reactivity and Applications

- Aromatic Bulky Groups (Diphenylmethyl, Adamantyl):

- Enhance steric hindrance and stabilize intermediates via π-π interactions. For example, this compound facilitates methyldiazenium ion release under acidic conditions, enabling [4+2] cycloadditions .

- Adamantyl derivatives exhibit thermal stability (m.p. 245°C) and are employed in diastereoselective syntheses .

- Alkyl Chains (Dodecyl, Hexadecyl):

- Amphiphilic derivatives (e.g., 1-hexadecylpyridinium bromide) are used in fluorescent cell imaging due to membrane-penetrating properties .

- Functionalized Groups (Phenacyl, Bromobenzyl):

- Phenacyl groups enable ylide formation for Michael additions .

- Bromobenzyl substituents enhance enzyme inhibition via electron-withdrawing effects .

Electronic and Steric Contributions Electron-withdrawing groups (e.g., bromine in BOP-1) increase electrophilicity, improving interactions with biological targets . Long alkyl chains improve solubility in non-polar environments, critical for battery electrolytes and cellular uptake .

Performance in Catalysis

- 1-Benzylpyridinium derivatives outperform alkyl-substituted analogs in oxidation reactions, achieving >80% conversion of methyl aromatic hydrocarbons .

- Adamantyl-substituted salts show superior diastereoselectivity in dihydronaphthofuran synthesis (69% yield) compared to simpler aryl derivatives .

Research Findings and Trends

- Organic Synthesis: Pyridinium salts with bulky aromatic groups are preferred for generating reactive intermediates (e.g., methyldiazenium ions) in cycloadditions .

- Energy Storage: Hydrophilic substituents (e.g., hydroxyethyl) enhance bromine complexation in Zn/Br flow batteries, reducing phase separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.